1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile is a secondary amine with the chemical formula C9H11N . It is part of the isoquinoline alkaloids family, which is widely distributed in nature .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile is based on the isoquinoline scaffold, which is a heterocyclic compound . The specific details of the molecular structure are not available in the retrieved papers.Scientific Research Applications
Enantioselective Synthesis
1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile has been utilized in the enantioselective synthesis of various alkaloids. A notable application includes the synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This process involves the deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile and subsequent alkylation to yield dihydroisoquinolines, which serve as precursors for alkaloids like laudanidine, armepavine, and laudanosine (Blank & Opatz, 2011).
Ring Expansion to Dibenzo[c,f]azonines
Another application involves the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines, which are unusual N-heterocycles. This process is facilitated by a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides, yielding the cyclic products in good yields and offering a new method for synthesizing these N-heterocycles (Orejarena Pacheco & Opatz, 2014).
Catalytic Asymmetric Synthesis
This compound is crucial in the novel catalytic stereoselective strategies for synthesizing C1-chiral tetrahydroisoquinolines. These strategies have been instrumental in the total synthesis of alkaloid natural products, given the wide variety of bioactivities exhibited by C1-chiral tetrahydroisoquinolines (Liu et al., 2015).
Multicomponent Reactions for C(1)-Functionalization
1,2,3,4-Tetrahydroisoquinoline also plays a significant role in multicomponent reactions for its C(1)-functionalization. These reactions are crucial for preparing derivatives that can act as precursors for various alkaloids with multifarious biological activities (Kaur & Kumar, 2020).
Synthesis of Chemosensors for Metal Ions
Additionally, functionalized derivatives of 1,2,3,4-tetrahydroisoquinoline, like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, have been developed as chemosensors for the selective recognition of toxic metal ions, particularly Pd2+ ions (Shally et al., 2020).
Facile Synthesis via Domino Protocols
The compound is also used in domino protocols for facile synthesis of highly functionalized tetrahydroisoquinolines, employing a sequence involving Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions (Balamurugan et al., 2011).
Mechanism of Action
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAXVJMDCPLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511614 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |
CAS RN |
84500-67-4 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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